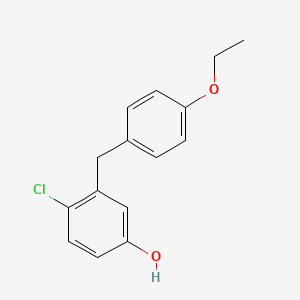

4-Chloro-3-(4-ethoxybenzyl)phenol

説明

4-Chloro-3-(4-ethoxybenzyl)phenol is an impurity of Dapagliflozin . Dapagliflozin is a selective, orally active inhibitor of the renal sodium-glucose co-transporter type 2 (SGLT2) in development for the treatment of type 2 diabetes mellitus (T2DM) . It can be used in the preparation of Dapagliflozin .

Molecular Structure Analysis

The molecular formula of 4-Chloro-3-(4-ethoxybenzyl)phenol is C15H15ClO2 . The IUPAC name is 4-chloro-3-[(4-ethoxyphenyl)methyl]phenol . The InChI code is 1S/C15H15ClO2/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10,17H,2,9H2,1H3 . The molecular weight is 262.73 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-(4-ethoxybenzyl)phenol include a molecular weight of 262.73 g/mol , XLogP3-AA of 4.5 , hydrogen bond donor count of 1 , hydrogen bond acceptor count of 2 , rotatable bond count of 4 , exact mass of 262.0760574 g/mol , monoisotopic mass of 262.0760574 g/mol , topological polar surface area of 29.5 Ų , heavy atom count of 18 , and a complexity of 239 .科学的研究の応用

Synthesis of Bioactive Natural Products

4-Chloro-3-(4-ethoxybenzyl)phenol: is a valuable precursor in the synthesis of bioactive natural products. Its phenolic structure allows for functional group transformations that can lead to complex molecules with potential biological activities .

Conducting Polymers

This compound can be used in the creation of conducting polymers. The presence of functional groups like esters, nitriles, and halogens can impart specific electrical properties, making it suitable for electronic applications .

Antioxidants

Due to its phenolic structure, 4-Chloro-3-(4-ethoxybenzyl)phenol can act as an antioxidant. It can be incorporated into materials to prevent oxidation and degradation, thereby enhancing their durability .

Ultraviolet Absorbers

The compound has potential use as an ultraviolet absorber. It can be added to coatings, plastics, and adhesives to protect them from UV radiation, which can cause harm and reduce the lifespan of these materials .

Flame Retardants

4-Chloro-3-(4-ethoxybenzyl)phenol: can be utilized as a flame retardant. Its chemical structure can help in reducing the flammability of materials, making them safer for use in various industries .

Pharmaceutical Intermediates

The compound serves as an intermediate in pharmaceutical synthesis. It can be transformed into chiral building blocks for drugs, highlighting its importance in medicinal chemistry .

Material Science Research

In material science, 4-Chloro-3-(4-ethoxybenzyl)phenol can be used to improve the thermal stability and flame resistance of materials, contributing to the development of safer and more resilient products .

Analytical Chemistry

Lastly, in analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis to identify or quantify substances within a sample .

作用機序

Mode of Action

It is known that phenolic compounds can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, forming an intermediate carbanion . This could potentially be a part of the mode of action of 4-Chloro-3-(4-ethoxybenzyl)phenol.

Biochemical Pathways

Phenolic compounds can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . These reactions could potentially affect various biochemical pathways.

Safety and Hazards

特性

IUPAC Name |

4-chloro-3-[(4-ethoxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO2/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10,17H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEHZWDDVOFGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(4-ethoxybenzyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B1435393.png)

![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)

![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)

![N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride](/img/structure/B1435408.png)

![[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1435413.png)